![molecular formula C17H12N2O5 B2765110 Methyl 1-(4-nitrobenzoyl)indole-3-carboxylate CAS No. 393124-09-9](/img/structure/B2765110.png)
Methyl 1-(4-nitrobenzoyl)indole-3-carboxylate
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Overview
Description
Methyl 1-(4-nitrobenzoyl)indole-3-carboxylate , also known by synonyms such as 3-Carbomethoxyindole and 3-Methoxycarbonylindole , is a chemical compound with the empirical formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . This compound has been isolated from marine Streptomyces sp. 060524 and is also obtained during the isolation of sorazinones A and B from Sorangium cellulosum strain Soce895 . Its crystal structure reveals the presence of intermolecular N-H…O hydrogen bonds .
Synthesis Analysis
The synthesis of Methyl 1-(4-nitrobenzoyl)indole-3-carboxylate involves several steps. One approach utilizes methyl 1H-indole-3-carboxylate as a starting material. Various ligands, including triazolothiadiazole, triazolothiadiazine, amide, and unsymmetrical urea, are introduced into the indole molecule through active splicing to synthesize novel indole 3-substituted-[1,2,4]triazole derivatives .
Chemical Reactions Analysis
Methyl 1-(4-nitrobenzoyl)indole-3-carboxylate can participate in various chemical reactions. For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
methyl 1-(4-nitrobenzoyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-24-17(21)14-10-18(15-5-3-2-4-13(14)15)16(20)11-6-8-12(9-7-11)19(22)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUQIAVNMPNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate |
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